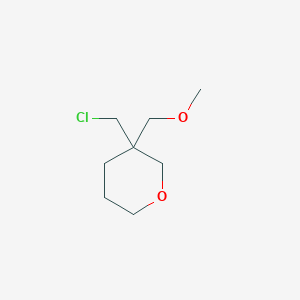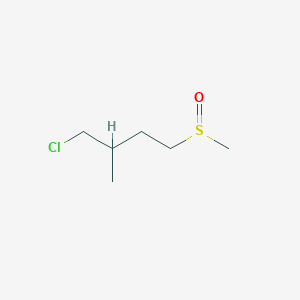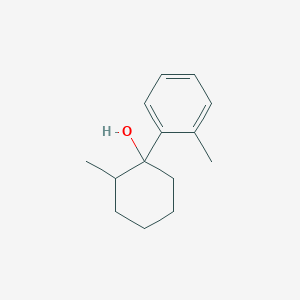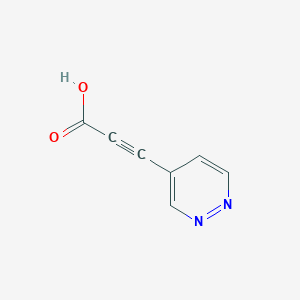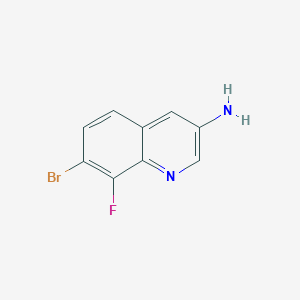![molecular formula C12H17F2N3 B13194386 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is a synthetic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves several steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) has been reported . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination of pyrazole derivatives can lead to the formation of novel fluorinated pyrazole systems .
Scientific Research Applications
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated heterocycles.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds also contain fluorinated pyrazole moieties and exhibit similar biological activities.
4,5-dihydro-1H-pyrazole derivatives: These compounds share the pyrazole core structure and are known for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its spirocyclic structure and the specific arrangement of fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17F2N3 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3 |
InChI Key |
NJKJHEFABOPPFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCC(CC3)(F)F)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


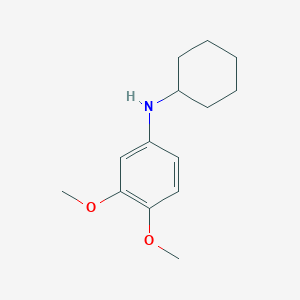
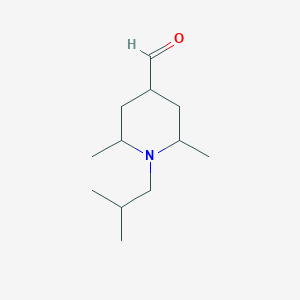
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)

